(5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

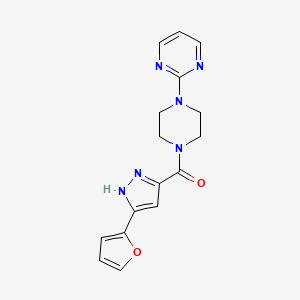

The compound “(5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone” is a hybrid heterocyclic molecule featuring three distinct structural motifs:

- A pyrazole ring substituted at position 5 with a furan-2-yl group.

- A piperazine ring substituted at position 4 with a pyrimidin-2-yl moiety.

- A methanone linker connecting the pyrazole and piperazine fragments.

The furan and pyrimidine groups may enhance solubility and π-π stacking interactions, while the pyrazole core could contribute to metabolic stability .

Properties

IUPAC Name |

[5-(furan-2-yl)-1H-pyrazol-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-15(13-11-12(19-20-13)14-3-1-10-24-14)21-6-8-22(9-7-21)16-17-4-2-5-18-16/h1-5,10-11H,6-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFSNOBUUQOABE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, commonly referred to as FPPM, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of FPPM, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

FPPM features a unique combination of a furan ring, a pyrazole moiety, and a pyrimidine-piperazine unit. This structural diversity is believed to contribute to its varied biological activities.

FPPM's biological activity can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : FPPM may inhibit key enzymes involved in various biochemical pathways, such as kinases that are crucial in cancer and infectious diseases.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing downstream signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to FPPM exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and pyrimidine structures have shown promising results against various pathogens, including bacteria and fungi . The specific activity of FPPM against microbial strains remains an area for further investigation.

Anticancer Properties

FPPM has been evaluated for its anticancer potential through various in vitro assays. Research indicates that similar compounds can induce apoptosis in cancer cells by targeting specific kinases involved in cell proliferation and survival. For example, compounds with similar structural motifs have demonstrated IC50 values in the nanomolar range against cancer cell lines .

Study 1: Inhibition of Plasmodial Kinases

In a study examining novel kinase inhibitors for malaria treatment, compounds structurally related to FPPM were tested against Plasmodium falciparum kinases. Some derivatives showed potent inhibition with IC50 values as low as 17 nM against PfCDPK1, indicating the potential for FPPM to be developed as an antimalarial agent .

Study 2: Antitubercular Activity

Another research effort focused on synthesizing substituted derivatives related to FPPM for their antitubercular activity against Mycobacterium tuberculosis. Compounds derived from this scaffold exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, suggesting that FPPM could be explored further in the context of tuberculosis treatment .

Table 1: Biological Activity Summary of FPPM Derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit promising anticancer properties. Studies have shown that pyrazoles can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds similar to (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone have been evaluated for their ability to inhibit the activity of protein kinases, which play a crucial role in cancer progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Pyrazole derivatives are known to possess antibacterial and antifungal activities, making them potential candidates for developing new antibiotics. The furan and pyrimidine moieties contribute to the bioactivity, enhancing interaction with microbial targets .

Inhibition of Protein Interactions

Recent studies have focused on the role of this compound as an inhibitor of protein-protein interactions, particularly in the context of immune checkpoint inhibitors like PD-1/PD-L1. The compound's structure allows it to bind effectively to these proteins, potentially leading to enhanced immune responses against tumors .

Neuropharmacological Effects

There is emerging evidence that compounds with a similar structure may exhibit neuroprotective effects. Research into related pyrazole derivatives has suggested potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of pyrazole derivatives were tested against various cancer cell lines, including breast and lung cancer cells. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity, with IC50 values in the micromolar range. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents .

Data Tables

Comparison with Similar Compounds

Structural Analogues with Piperazine-Pyrimidine Motifs

Compounds sharing the 4-(pyrimidin-2-yl)piperazine fragment but differing in the linked heterocycle provide insights into structure-activity relationships (SAR):

| Compound Name | Key Structural Differences | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (5-(4-Hydroxyphenyl)-1-methyl-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | 4-Hydroxyphenyl instead of furan; methylated pyrazole | C₂₀H₂₁N₇O₂ | 209 | 30 | |

| (4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | Pyridazinone replaces pyrazole-furan | C₂₀H₂₀N₆O | - | - | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Lacks pyrazole and pyrimidine; simpler linker | C₁₅H₁₆N₄O₂ | - | - |

Key Observations :

- The 4-hydroxyphenyl analogue () exhibits a higher melting point (209°C) compared to the furan-containing target compound, likely due to enhanced hydrogen bonding from the phenolic group.

Analogues with Modified Piperazine/Pyridine Components

Variations in the piperazine-linked substituents highlight the role of electronic and steric effects:

| Compound Name | Key Structural Differences | Biological/Physicochemical Notes | Reference |

|---|---|---|---|

| (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone | Piperidine replaces piperazine-pyrimidine | Reduced basicity due to lack of pyrimidine | |

| (4-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone | Fluorophenyl instead of pyrazole-furan | Enhanced lipophilicity (logP ~3.5) | |

| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | Dimethylphenyl on piperazine; pyrazole at position 4 | Steric hindrance may limit target engagement |

Key Observations :

- The piperidine variant () lacks the pyrimidine’s hydrogen-bonding capability, which could reduce target specificity.

Analogues with Furan-Based Modifications

Furan’s role in solubility and interaction dynamics is evident in these derivatives:

| Compound Name | Key Structural Differences | Synthetic Route Highlights | Reference |

|---|---|---|---|

| 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazolemethanone | Dihydro-pyrazole with benzodioxole | Chalcone-hydrazine condensation | |

| {5-[({4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(propan-2-yl)pyrimidin-2-yl}sulfanyl)methyl]furan-2-yl}(morpholin-4-yl)methanone | Complex sulfanyl and morpholine substituents | Multi-step nucleophilic substitution |

Key Observations :

Q & A

Q. What synthetic methodologies are recommended for synthesizing (5-(furan-2-yl)-1H-pyrazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone?

- Methodological Answer : A common approach involves coupling pyrazole and piperazine derivatives via a ketone linkage. For example:

Pyrazole Synthesis : React 3-amino-4-substituted furazan derivatives (e.g., 3-amino-4-(1H-1,2,3-triazol-1-yl)furazan) with di-methoxytetrahydrofuran under reflux in acetic acid (AcOH) to form furan-substituted pyrazoles .

Piperazine Functionalization : Introduce pyrimidin-2-yl groups to piperazine via nucleophilic substitution or metal-catalyzed coupling.

Coupling Reaction : Use a carbonylating agent (e.g., phosgene analogs) to link the pyrazole and piperazine moieties. Purify via silica gel chromatography and characterize intermediates at each step.

Q. How can spectroscopic techniques be employed to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm proton environments (e.g., furan protons at δ 6.3–7.2 ppm, pyrazole NH at δ 10–12 ppm) and carbon backbone.

- IR : Identify carbonyl (C=O) stretches near 1650–1750 cm and aromatic C-H stretches .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring agreement with theoretical values.

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between pyrazole NH and pyrimidine N) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Selection : Replace AcOH with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Catalysis : Use Pd-mediated cross-coupling for regioselective pyrimidine-piperazine bonding, as seen in analogous piperazine derivatives .

- Workup Optimization : Employ sequential extraction (e.g., CHCl for non-polar byproducts) and silica gel chromatography with gradient elution (hexane:EtOAc) .

- Monitoring : Track reaction progress via TLC or in-situ FTIR to minimize over-reaction.

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer :

- Dynamic NMR : Assess tautomeric equilibria (e.g., pyrazole NH proton exchange) by variable-temperature NMR .

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to identify discrepancies in substituent effects .

- Crystallographic Validation : Overlay experimental X-ray data with computational geometry to confirm bond angles and torsional strain .

Q. How can biological activity be evaluated for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs due to pyrimidine-piperazine motifs’ affinity for ATP-binding domains .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC using fluorescence-based kinase assays (e.g., ADP-Glo™).

- Cell Viability : Test against cancer cell lines (e.g., MCF-7) via MTT assays, comparing to reference inhibitors .

- SAR Studies : Modify substituents (e.g., furan vs. thiophene) to correlate structural features with activity trends .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Crystallization Issues : Low solubility in common solvents and polymorphism due to flexible piperazine moiety.

- Solutions :

Solvent Screening : Use mixed solvents (e.g., MeOH:CHCl) for slow evaporation.

Seeding : Introduce microcrystals from analogous structures (e.g., pyrazole-piperazine cocrystals) .

Temperature Control : Crystallize at 4°C to reduce kinetic trapping of amorphous phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.